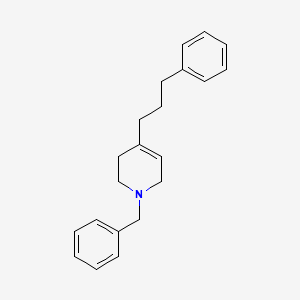

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine

Übersicht

Beschreibung

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is a synthetic compound that belongs to the class of piperidine derivatives. It is closely related to 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine, which is a stimulant of the piperidine class and acts as a potent and selective dopamine reuptake inhibitor .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Dopamine Reuptake Inhibition

This compound is structurally related to piperidine-based stimulants known for their potent and selective inhibition of dopamine reuptake. Such properties make it a candidate for research into treatments for disorders related to dopamine dysregulation, such as Parkinson’s disease and depression .

Organic Synthesis: Antimicrobial Agent Development

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. The presence of the 3-phenylpropyl side chain has shown promising results against bacterial strains like Staphylococcus aureus, indicating potential use in developing new antibacterial agents .

Pharmacology: Antifungal Applications

In pharmacological research, analogs of this compound have been explored as novel antifungal agents targeting ergosterol biosynthesis. This pathway is crucial for fungal cell membrane integrity, making it a strategic target for antifungal drug development .

Materials Science: Functional Material Synthesis

The piperidine derivatives, including compounds like 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine, are investigated for their potential applications in creating functional materials with specific chemical and physical properties useful in various industries .

Analytical Chemistry: Chemical Synthesis and Analysis

In analytical chemistry, this compound’s derivatives serve as intermediates in chemical syntheses. Their structural properties can be analyzed and modified to create compounds with desired reactivity and stability for use in analytical methods .

Biochemistry: Ergosterol Biosynthesis Inhibition

Biochemical studies have utilized this compound’s derivatives to inhibit ergosterol biosynthesis in fungi. This research is significant for understanding fungal physiology and for the development of treatments for fungal infections .

Neuropharmacology: Neurotransmitter Studies

The compound’s ability to influence dopamine reuptake makes it valuable for neuropharmacological studies. Research in this area can lead to a better understanding of neurotransmitter systems and the development of drugs for neurological disorders .

Agrochemistry: Pesticide Development

The structural analogs of this compound are also being researched for their use in agrochemistry, particularly in the development of pesticides that can safely and effectively control pest populations without harming crops or the environment .

Zukünftige Richtungen

Future research directions could involve the synthesis and biological evaluation of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine and related compounds for potential applications in medicinal chemistry. For instance, 4-aminopiperidines have shown remarkable antifungal activity, suggesting potential for further development .

Wirkmechanismus

Target of Action

The primary target of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is the dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain by facilitating the reuptake of dopamine from the synapse back into the neurons .

Mode of Action

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine acts as a potent and selective dopamine reuptake inhibitor . By inhibiting the dopamine transporter, it prevents the reuptake of dopamine, thereby increasing the concentration of dopamine in the synapse . This leads to an enhanced and prolonged signal of the neurotransmitter dopamine.

Biochemical Pathways

The increased dopamine concentration in the synapse can affect various downstream biochemical pathways. Dopamine is a critical neurotransmitter that plays a role in several functions including mood regulation, reward-motivated behavior, motor control, and several endocrine functions. Therefore, the inhibition of its reuptake can have significant effects on these dopamine-dependent pathways .

Result of Action

The result of the action of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is an increase in the synaptic concentration of dopamine. This can lead to enhanced dopamine signaling, which can have various effects depending on the specific dopaminergic pathways involved. For instance, it could potentially lead to improved mood or increased reward-motivated behavior .

Eigenschaften

IUPAC Name |

1-benzyl-4-(3-phenylpropyl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N/c1-3-8-19(9-4-1)12-7-13-20-14-16-22(17-15-20)18-21-10-5-2-6-11-21/h1-6,8-11,14H,7,12-13,15-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKHELOCNIIEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1CCCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593142 | |

| Record name | 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70152-27-1 | |

| Record name | 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

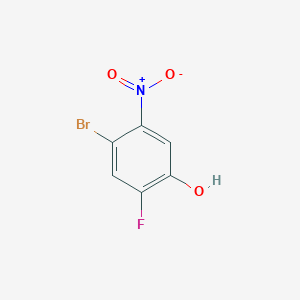

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)

![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)

![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)

![tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1289507.png)